3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone ring, and a benzamide moiety
Preparation Methods
The synthesis of 3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenating agent.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by cyclizing a suitable amino acid derivative using a dehydrating agent.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled with a benzamide derivative under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and benzamide moieties, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring and has been studied for its antibacterial activity.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound contains a thiadiazole ring and has applications in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H17ClN4O2S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-chloro-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12-5-7-16(8-6-12)25-11-14(10-17(25)26)19-23-24-20(28-19)22-18(27)13-3-2-4-15(21)9-13/h2-9,14H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
HFFFAJLNMOQRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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